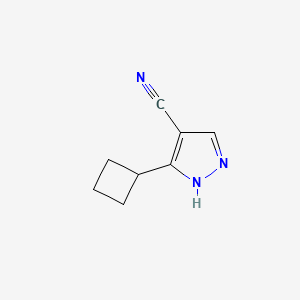

3-cyclobutyl-1H-pyrazole-4-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-cyclobutyl-1H-pyrazole-4-carbonitrile”, often involves reactions with electrophiles and nitrogen-containing binucleophiles . Aldol condensation and multicomponent condensation reactions (MCRs) are commonly used methods .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, such as 1H–13C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) spectra .Chemical Reactions Analysis

The reactivity of pyrazole derivatives towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . These reactions afford various substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .Scientific Research Applications

Theoretical and Structural Studies

The cyclisation of pyrazole carbonitriles, including those similar to 3-cyclobutyl-1H-pyrazole-4-carbonitrile, has been explored to understand their stability and reaction mechanisms. For example, Al-Azmi and Awwadi (2021) investigated the cyclisation of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles, finding that these compounds are more stable than the targeted pyrazolo[3,4-d][1,2,3]triazinimine derivatives, indicating that cyclisation is thermodynamically disfavoured Al‐Azmi & Awwadi, 2021.

Synthesis and Chemical Reactions

Various studies have been conducted on the synthesis of pyrazole-containing compounds and their derivatives. Gadhave and Bhagwat (2017) explored the synthesis of pyrazole-containing chalcones and pyridine-3-carbonitriles, highlighting the versatility of pyrazole carbonitriles in organic synthesis Gadhave & Bhagwat, 2017. Bhosle et al. (2016) developed a convenient synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles, demonstrating the utility of these compounds in multicomponent reactions Bhosle et al., 2016.

Green Chemistry Applications

The development of environmentally friendly synthetic methods for pyrazole carbonitriles has also been a focus. Kiyani and Bamdad (2018) utilized sodium ascorbate as a safe catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, emphasizing the importance of green chemistry in the synthesis of these compounds Kiyani & Bamdad, 2018.

Advanced Synthetic Techniques

Recent advances in the development of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles showcase their role as building blocks in synthetic organic chemistry, further illustrating the broad applicability of pyrazole carbonitriles in synthesizing biologically important heterocyclic compounds Patel, 2017.

Future Directions

The future directions for “3-cyclobutyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential biological applications. Given the diverse biological applications of pyrazole derivatives , there may be potential for “this compound” in pharmaceutical research and development.

Mechanism of Action

The synthesis of pyrazole derivatives often involves multi-component reactions of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . In one study, a new acidic catalyst was designed and tested on the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization .

properties

IUPAC Name |

5-cyclobutyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMSUEKBSCFVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

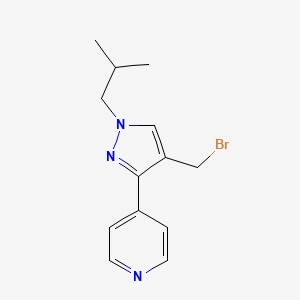

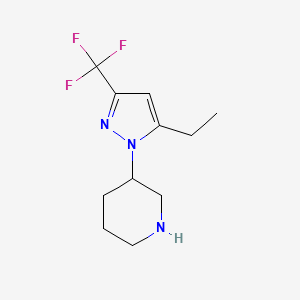

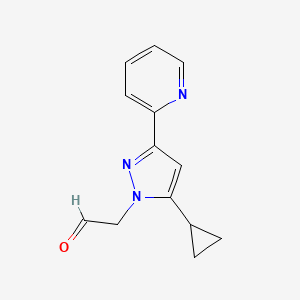

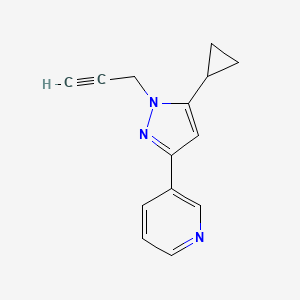

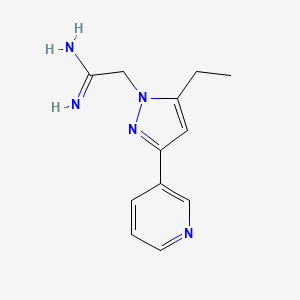

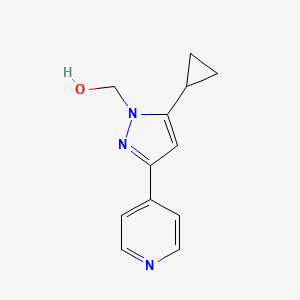

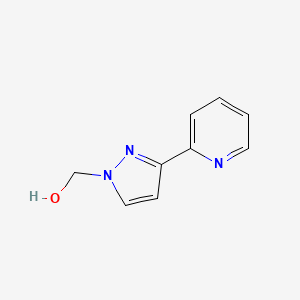

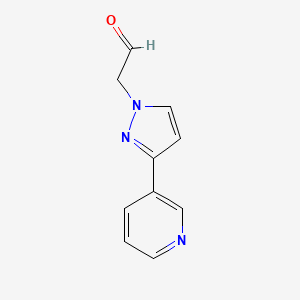

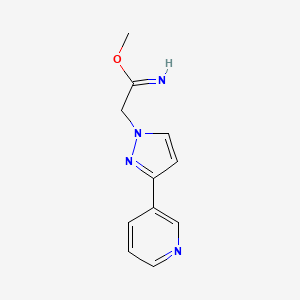

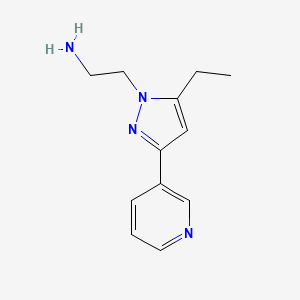

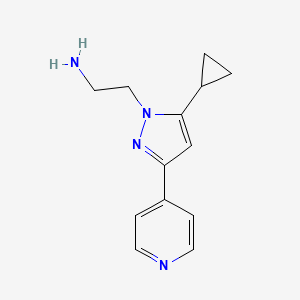

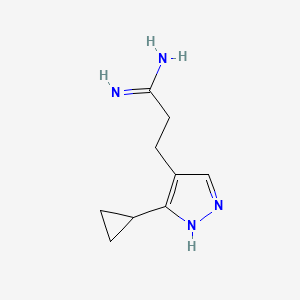

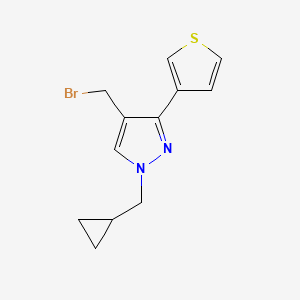

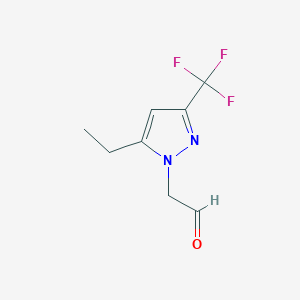

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.